molecular formula C11H20N2S B7643399 1-(3-Ethylsulfanylpropyl)-2-propan-2-ylimidazole

1-(3-Ethylsulfanylpropyl)-2-propan-2-ylimidazole

Cat. No. B7643399
M. Wt: 212.36 g/mol
InChI Key: QPPFVPRKQMZNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethylsulfanylpropyl)-2-propan-2-ylimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EPIT or EPITZ and is a derivative of imidazole. In

Scientific Research Applications

EPIT has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. EPIT has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, EPIT has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of EPIT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. This inhibition leads to a decrease in the growth and proliferation of cells, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
EPIT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in the growth and proliferation of cells. Additionally, EPIT has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

EPIT has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high, making it readily available for research purposes. Additionally, EPIT has been extensively studied, and there is a significant amount of research available on its properties and potential applications. However, EPIT also has some limitations for lab experiments. It is a relatively new compound, and there is still much that is not understood about its properties and potential applications. Additionally, EPIT is not yet widely available, which may limit its use in certain research settings.

Future Directions

There are many potential future directions for research on EPIT. One area of research could focus on further exploring its antimicrobial properties and developing new antibiotics based on its structure. Another area of research could focus on its potential use in the treatment of cancer and neurological disorders. Additionally, further research could be done to better understand the mechanism of action of EPIT and to identify other potential applications for this compound. Overall, EPIT has significant potential for further research and development in a variety of fields.

Synthesis Methods

The synthesis method of EPIT involves the reaction of 2-bromo-2-methylpropane with 3-mercapto-1-propanol to form 1-(3-mercapto-propyl)-2-methylpropane. This intermediate is then reacted with imidazole to form EPIT. The synthesis of EPIT is relatively simple, and the yield is high, making it an attractive compound for research purposes.

properties

IUPAC Name

1-(3-ethylsulfanylpropyl)-2-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c1-4-14-9-5-7-13-8-6-12-11(13)10(2)3/h6,8,10H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPFVPRKQMZNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCN1C=CN=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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